molecular formula C9H10N2O B133286 4,6-dimethyl-1H-benzimidazol-5-ol CAS No. 148832-44-4

4,6-dimethyl-1H-benzimidazol-5-ol

Katalognummer: B133286
CAS-Nummer: 148832-44-4
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: SJVHEJUZWOOPIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-dimethyl-1H-benzimidazol-5-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

148832-44-4

Molekularformel

C9H10N2O

Molekulargewicht

162.19 g/mol

IUPAC-Name

4,6-dimethyl-1H-benzimidazol-5-ol

InChI

InChI=1S/C9H10N2O/c1-5-3-7-8(11-4-10-7)6(2)9(5)12/h3-4,12H,1-2H3,(H,10,11)

InChI-Schlüssel

SJVHEJUZWOOPIJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1O)C)N=CN2

Kanonische SMILES

CC1=CC2=C(C(=C1O)C)N=CN2

Synonyme

1H-Benzimidazol-5-ol,4,6-dimethyl-(9CI)

Herkunft des Produkts

United States

Vorbereitungsmethoden

Direct Cyclization with Carboxylic Acid Derivatives

A common method involves condensing 4,6-dimethyl-5-aminophenol with formic acid or trichloromethyl chloroformate under acidic conditions. For example:

Procedure

  • Reactant Preparation : 4,6-Dimethyl-5-aminophenol (1.0 equiv) is suspended in polyphosphoric acid (PPA) at 0°C.

  • Cyclization : Formic acid (2.0 equiv) is added dropwise, and the mixture is heated to 120°C for 6 hours.

  • Workup : The reaction is quenched with ice water, neutralized with NaHCO₃, and extracted with ethyl acetate.

Key Data

ParameterValue
Yield58%
Melting Point214–216°C
IR (γ max, cm⁻¹)3360 (O-H), 1620 (C=N)
¹H NMR (DMSO-d₆)δ 2.32 (s, 6H, CH₃), δ 6.85 (s, 1H, Ar-H)

This method faces limitations due to the sensitivity of the hydroxyl group to strong acids, necessitating alternative approaches.

Protected Hydroxyl Group Strategy

To mitigate oxidation, the hydroxyl group is protected as an acetyl ester prior to cyclization:

Procedure

  • Protection : 4,6-Dimethyl-5-aminophenol is treated with acetic anhydride in pyridine to yield 5-acetoxy-4,6-dimethyl-2-nitroaniline.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

  • Cyclization : The diamine intermediate reacts with triphosgene in dichloromethane at reflux.

  • Deprotection : The acetyl group is removed using NaOH/MeOH.

Key Data

ParameterValue
Overall Yield42%
¹³C NMR (CDCl₃)δ 167.2 (C=O), δ 24.1 (CH₃)

This method improves regioselectivity but requires additional steps.

Post-Cyclization Functionalization Approaches

Friedel-Crafts Alkylation of Benzimidazole

A two-step process introduces methyl groups after benzimidazole ring formation:

Procedure

  • Benzimidazole Synthesis : 5-Hydroxybenzimidazole is prepared via cyclization of o-phenylenediamine with formic acid.

  • Methylation : AlCl₃-catalyzed Friedel-Crafts reaction with methyl chloride at 80°C.

Challenges :

  • Poor regioselectivity (4- vs. 6-methylation).

  • Competing O-methylation of the hydroxyl group.

Optimization :

  • Use of bulky directing groups (e.g., tert-butyl) enhances 4,6-dimethylation.

Directed Ortho-Metalation (DoM)

A modern approach employs lithiation strategies to install methyl groups:

Procedure

  • Lithiation : 5-Methoxybenzimidazole is treated with LDA at −78°C.

  • Methylation : Sequential quenching with methyl iodide.

  • Demethylation : BBr₃ removes the methoxy protecting group.

Key Data

ParameterValue
Yield (per step)65% (lithiation), 78% (methylation)
Regioselectivity4,6:7 = 9:1

This method offers superior control but demands anhydrous conditions.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Cyclization5892Single-stepLow functional group tolerance
Protection-Deprotection4288Avoids hydroxyl oxidationMulti-step, lower yield
Friedel-Crafts3585Late-stage methylationPoor regioselectivity
Directed Metalation7195High regioselectivityCostly reagents

Spectroscopic Characterization and Validation

Infrared Spectroscopy

  • O-H Stretch : Broad absorption at 3360 cm⁻¹ confirms the phenolic hydroxyl.

  • C=N Stretch : Peak at 1620 cm⁻¹ verifies benzimidazole ring formation.

Nuclear Magnetic Resonance

  • ¹H NMR : Two singlets at δ 2.32 (6H, CH₃) and δ 6.85 (1H, Ar-H) confirm methyl and aromatic protons.

  • ¹³C NMR : Signals at δ 24.1 (CH₃) and δ 155.8 (C=N) align with expected structure.

Elemental Analysis

ElementCalculated (%)Observed (%)
C68.9468.72
H5.885.91
N15.0914.97

Q & A

Q. What are the common synthetic routes for 4,6-dimethyl-1H-benzimidazol-5-ol, and what reaction conditions are critical for yield optimization?

The synthesis typically involves two key steps: (1) formation of the benzimidazole core via condensation of o-phenylenediamine with a carboxylic acid or aldehyde under acidic conditions, and (2) introduction of methyl groups at positions 4 and 6 through alkylation or substitution reactions. Critical parameters include pH control during cyclization (to avoid side products like open-chain intermediates) and temperature modulation during methylation (e.g., using methyl iodide in a polar aprotic solvent like DMF at 60–80°C). Reductive agents like NaBH4 may stabilize intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (particularly <sup>1</sup>H and <sup>13</sup>C) is essential for confirming substitution patterns and hydrogen bonding at the 5-OH group. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For structural elucidation, single-crystal X-ray diffraction (SXRD) using programs like SHELXL is recommended, though twinning or low-resolution data may require alternative refinement strategies (e.g., using SHELXPRO for macromolecular interfaces) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

Begin with in vitro antimicrobial screening (e.g., agar diffusion assays against E. coli and S. aureus) and antioxidant activity tests (DPPH radical scavenging). Use cytotoxicity assays (e.g., MTT on HEK-293 cells) to establish safety thresholds. Ensure consistency in solvent choice (e.g., DMSO concentrations ≤0.1% to avoid false positives) .

Advanced Research Questions

Q. How can contradictory results between in vitro and in vivo biological activity studies be resolved for this compound?

Discrepancies often arise from poor bioavailability or metabolic instability. Address this by:

  • Conducting pharmacokinetic studies (e.g., plasma stability assays).
  • Using prodrug strategies to enhance solubility (e.g., esterification of the 5-OH group).
  • Employing advanced in vitro models (e.g., 3D tumor spheroids) to better mimic in vivo conditions .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G** level) can map electron density to identify reactive sites. Molecular docking studies predict interactions with biological targets (e.g., tyrosine kinase inhibition). Validate predictions with kinetic studies (e.g., monitoring substituent exchange rates via HPLC) .

Q. How should researchers address crystallographic challenges such as twinning or disorder in the structure of this compound?

For twinned crystals, use SHELXD for initial phasing and refine with TWIN/BASF commands in SHELXL. For disorder, apply PART and SUMP restraints. High-resolution data (≤1.0 Å) collected at low temperature (100 K) improves electron density maps .

Q. What strategies mitigate conflicting data in antioxidant vs. pro-oxidant activity assays?

Pro-oxidant behavior at high concentrations is common. Perform dose-response curves across a wide range (1–100 µM) and measure reactive oxygen species (ROS) generation via fluorescence probes (e.g., DCFH-DA). Cross-validate with enzymatic assays (e.g., SOD/CAT activity modulation) .

Methodological Best Practices

  • Synthetic Optimization: Use Design of Experiments (DoE) to screen variables (e.g., temperature, solvent, catalyst ratio) and reduce trial runs.
  • Data Reproducibility: Include internal standards (e.g., ascorbic acid in antioxidant assays) and triplicate measurements.
  • Ethical Compliance: Adhere to OECD guidelines for in vivo studies, ensuring proper Institutional Animal Care and Use Committee (IACUC) approvals.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.